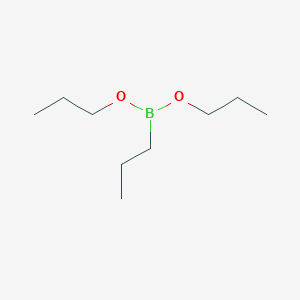
Dipropyl propylboronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl propylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound, with its specific structure, offers distinct advantages in certain chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Dipropyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with propyl alcohol in the presence of a dehydrating agent. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification.
Another method involves the use of boron trichloride and propyl alcohol. In this process, boron trichloride is reacted with propyl alcohol to form this compound, with the reaction being facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal byproducts.
化学反应分析
Types of Reactions
Dipropyl propylboronate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boron compounds, depending on the specific reagents and conditions used.
科学研究应用
Dipropyl propylboronate has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Organoboron compounds, including this compound, are explored for their potential in drug development and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of polymers and as a reagent in various industrial chemical processes.
作用机制
The mechanism by which dipropyl propylboronate exerts its effects is primarily through its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, for example, the boronate group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the subsequent transmetalation and reductive elimination steps that lead to the formation of the desired products.
相似化合物的比较
Similar Compounds
Dipropylborane: Similar in structure but differs in reactivity and applications.
Propylboronic acid: A precursor to dipropyl propylboronate with different chemical properties.
Diisopropylboronate: Another organoboron compound with distinct reactivity.
Uniqueness
This compound is unique due to its specific structure, which provides distinct advantages in certain chemical reactions, particularly in cross-coupling reactions. Its ability to form stable complexes and participate in various types of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
65727-29-9 |
|---|---|
分子式 |
C9H21BO2 |
分子量 |
172.08 g/mol |
IUPAC 名称 |
dipropoxy(propyl)borane |
InChI |
InChI=1S/C9H21BO2/c1-4-7-10(11-8-5-2)12-9-6-3/h4-9H2,1-3H3 |
InChI 键 |
SKLOAGAYQVGQAL-UHFFFAOYSA-N |
规范 SMILES |
B(CCC)(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















